molecular formula C9H14N2O3 B2656468 Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate CAS No. 2287312-37-0

Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2656468
CAS No.: 2287312-37-0
M. Wt: 198.222
InChI Key: BKXUWRONSXFEOM-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with an amino group, a methyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-amino-2-methylpropanoate with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is typically maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the oxazole ring.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
  • Ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
  • Propyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate

Uniqueness

Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to similar compounds. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-11-6(7(10)13-5)8(12)14-9(2,3)4/h10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXUWRONSXFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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